molecular formula C15H16FN3O2S B2896712 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 899948-83-5

2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No. B2896712
CAS RN: 899948-83-5
M. Wt: 321.37
InChI Key: UNDQOOIGQKYPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C15H16FN3O2S and its molecular weight is 321.37. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis for PET Imaging

A novel series of compounds, including those structurally similar to the compound of interest, have been synthesized and labeled with fluorine-18 for in vivo imaging using positron emission tomography (PET). These compounds are selective ligands of the translocator protein (18 kDa) and have potential applications in neurological and oncological research (Dollé et al., 2008).

Anticonvulsant Agents

Research on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents highlights the therapeutic potential of structurally related compounds. These studies involve the exploration of their interaction with key biological targets and in vivo evaluations, indicating their potential application in treating seizure disorders (Severina et al., 2020).

Anti-inflammatory and Analgesic Agents

Compounds derived from similar chemical structures have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These studies demonstrate the compounds' efficacy in inhibiting cyclooxygenase enzymes and their potential as therapeutic agents in treating inflammation and pain (Abu‐Hashem et al., 2020).

Microwave-Assisted Synthesis

The use of microwave irradiation has been explored for the efficient synthesis of thieno[2,3-d]pyrimidines, a class to which the compound is structurally related. These synthetic methodologies highlight the potential for rapid and efficient production of similar compounds for further pharmacological evaluation (Davoodnia et al., 2009).

Anticancer Activity

Research on benzodifuranyl and thiazolopyrimidines derived from compounds with structural similarities has shown significant anti-inflammatory activity and potential as anticancer agents. These findings support the exploration of related compounds for therapeutic applications in cancer treatment (Sunder et al., 2013).

properties

IUPAC Name

2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2S/c1-9-10(2)18-15(19-14(9)21)22-8-13(20)17-7-11-3-5-12(16)6-4-11/h3-6H,7-8H2,1-2H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDQOOIGQKYPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC(=O)NCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide

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